N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is a synthetic compound combining an adamantane carboxamide core with a benzothiazole-substituted phenyl group. Benzothiazoles are widely recognized for their applications in medicinal chemistry, including antimicrobial, anticancer, and neuroprotective properties .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-23(24-12-15-8-16(13-24)10-17(9-15)14-24)25-19-5-3-4-18(11-19)22-26-20-6-1-2-7-21(20)28-22/h1-7,11,15-17H,8-10,12-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGNLSNEOJWXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide typically involves the reaction of 1-adamantane carboxylic acid with 3-(1,3-benzothiazol-2-yl)aniline. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects, such as antibacterial or anticancer activity .
Comparaison Avec Des Composés Similaires
Core Modifications
Key Observations :
- Benzothiazole vs.
- Substituent Position : The 3-position substitution on the phenyl ring (target compound) contrasts with 4-position modifications in and , which may alter steric effects and intermolecular interactions.
- Functional Bridges : Compounds like employ an acetamide bridge, whereas the target compound and use direct carboxamide linkages. Acetamide bridges introduce conformational flexibility, while carboxamides favor planarity .
Physicochemical Properties
- Lipophilicity : The adamantane moiety increases lipophilicity in all compounds, but substituents modulate solubility. For example, the sulfamoyl group in enhances polarity, while the trifluoromethyl group in balances hydrophobicity and electronegativity.
- Crystallinity : Adamantane derivatives often exhibit robust crystalline packing. For instance, forms hydrogen-bonded dimers via N–H⋯N interactions and stabilizes through S⋯S contacts (3.622 Å), whereas the target compound’s benzothiazole group may promote stronger π-stacking .
Activité Biologique
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety linked to an adamantane structure via a carboxamide group. The synthesis typically involves the reaction of 1-adamantane carboxylic acid with 3-(1,3-benzothiazol-2-yl)aniline. Common methods include:
- Reagents : Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).
- Solvent : Dimethylformamide (DMF).
These methods allow for the efficient formation of the desired compound under controlled conditions .
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties:
- Antitubercular Activity : The compound has shown enhanced inhibitory effects against Mycobacterium tuberculosis compared to standard antitubercular drugs. In vitro studies determined minimum inhibitory concentrations (MICs), revealing its potential as a novel therapeutic agent in tuberculosis treatment .
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| This compound | 0.5 | Superior to Rifampicin |
| Rifampicin | 1.0 | Standard reference |
Antibacterial Activity
The compound was also evaluated for its antibacterial properties against various strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, Proteus species, and Pseudomonas aeruginosa.
- Results : Exhibited varying degrees of antibacterial activity, with some derivatives showing significant inhibition .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzothiazole moiety interacts with various enzymes and receptors, potentially leading to the inhibition of their activity. This disruption can affect critical biological pathways associated with bacterial survival and proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Antitubercular Studies : A study synthesized various derivatives and assessed their antitubercular activity using standard protocols. The results indicated that structural modifications significantly influenced their potency against M. tuberculosis .
- QSAR Modeling : Quantitative structure–activity relationship (QSAR) modeling was employed to correlate the physicochemical properties of the compounds with their biological activities. This approach provided insights into key structural features that enhance bioactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide?
- Methodological Answer : The compound is synthesized via coupling reactions between adamantane-1-carboxylic acid and benzothiazole-containing aromatic amines. Key techniques include:
- Coupling agents : Hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in dimethylformamide (DMF) to activate the carboxyl group .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .
- Alternative pathways : Diazo-coupling or Knoevenagel condensation for functionalization of the benzothiazole moiety .
Q. How is the structural characterization of this compound validated in experimental settings?
- Methodological Answer : Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and adamantane-benzothiazole connectivity (e.g., adamantane CH signals at δ 1.6–2.0 ppm, benzothiazole aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 403.18 for CHNOS) .
- X-ray crystallography : Resolves stereochemical ambiguities and hydrogen-bonding patterns (e.g., intermolecular N–H⋯N interactions in crystalline forms) .
Advanced Research Questions
Q. How do molecular docking studies inform the antitubercular mechanism of this compound?
- Methodological Answer : Computational docking targets enzymes critical to Mycobacterium tuberculosis (Mtb), such as:
- DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase) : A key enzyme in cell wall synthesis. Docking scores (e.g., binding energy ≤ -8.5 kcal/mol) correlate with experimental MIC values (e.g., 0.5–2.0 µg/mL against Mtb H37Rv) .
- Interaction analysis : Hydrophobic adamantane anchors the compound in the enzyme’s active site, while the benzothiazole moiety forms π-π stacking with aromatic residues (e.g., Tyr314, Phe369) .
Q. What strategies resolve contradictions in reported antibacterial efficacy across studies?
- Methodological Answer : Discrepancies in MIC values (e.g., Staphylococcus aureus MIC: 4–32 µg/mL) arise from:
- Strain-specific resistance : Efflux pump expression in Pseudomonas aeruginosa reduces intracellular drug accumulation .
- Experimental variables : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield differing results. Standardized protocols (e.g., pH 7.4, 37°C incubation) improve reproducibility .
- Biofilm vs. planktonic assays : Biofilm-embedded bacteria show 4–8x higher MICs due to reduced permeability .
Q. How is QSAR modeling applied to optimize this compound’s bioactivity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with activity:
- Descriptors : LogP (optimal range: 3.5–4.2), polar surface area (≤90 Ų), and H-bond acceptors (≤4) predict blood-brain barrier penetration for CNS applications .
- Electron-withdrawing substituents : Nitro or fluoro groups at the benzothiazole 6-position enhance Mtb inhibition (IC improvement by 40–60%) .
- Validation : Leave-one-out cross-validation (R ≥ 0.85) and external test sets ensure model robustness .
Q. What experimental designs mitigate metabolic instability in in vivo studies?
- Methodological Answer : Approaches include:
- Prodrug modification : Esterification of the carboxamide group (e.g., ethyl ester prodrug increases plasma half-life from 1.5 to 4.2 hours in mice) .
- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces hepatic clearance .
- Microsomal stability assays : Liver microsome incubation (e.g., 90% remaining after 1 hour) prioritizes candidates for pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
